2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide
Description
This compound features a 3-benzazepine core substituted with 7,8-dimethoxy and 2-oxo groups, linked via an acetamide bridge to a 3-(4-methyl-1,3-thiazol-2-yl)benzyl moiety. Benzazepines are recognized for modulating neurological targets (e.g., dopamine receptors), while thiazole rings and acetamide groups often enhance pharmacokinetic properties, such as metabolic stability and binding affinity .
Properties
Molecular Formula |
C25H25N3O4S |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[[3-(4-methyl-1,3-thiazol-2-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C25H25N3O4S/c1-16-15-33-25(27-16)19-6-4-5-17(9-19)13-26-23(29)14-28-8-7-18-10-21(31-2)22(32-3)11-20(18)12-24(28)30/h4-11,15H,12-14H2,1-3H3,(H,26,29) |
InChI Key |
LBRJBVRRJVSKKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CC(=C2)CNC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzazepine core: This can be achieved through a cyclization reaction involving a suitable benzene derivative and an azepine precursor.
Introduction of methoxy groups: Methoxylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the thiazole ring: This step involves the formation of a thiazole ring through a condensation reaction between a thioamide and a halogenated benzyl derivative.
Final coupling reaction: The final step involves coupling the benzazepine core with the thiazole-containing benzyl acetamide through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzazepine core can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles : The target compound’s benzazepine core distinguishes it from coumarin- or benzothiazole-based analogs. Benzazepines are less common in synthetic literature but offer unique conformational flexibility for receptor binding .
- Substituent Effects: The 7,8-dimethoxy groups may improve solubility compared to non-polar substituents in coumarin derivatives . The thiazole moiety, shared with compounds in and , could facilitate π-π stacking in biological targets.
- Synthesis Complexity: Multi-step procedures (e.g., coupling, cyclization) are typical for such hybrids.
Research Findings and Limitations
- Activity Data Gap: None of the evidence directly reports the target compound’s bioactivity. However, analogs like coumarin-thiazole hybrids exhibit anticancer activity (e.g., microtubule inhibition ), suggesting plausible mechanisms for the target.
- Physicochemical Properties : The dimethoxy groups may reduce metabolic oxidation compared to unmethylated coumarins , while the acetamide linker could enhance blood-brain barrier penetration (critical for CNS targets).
- Synthetic Challenges : Unlike coumarin-thiazole derivatives (synthesized via solvent-free methods ), benzazepine-thiazole hybrids may require advanced catalytic systems for regioselective dimethoxy installation.
Biological Activity
The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide is a complex organic molecule that exhibits significant potential for various biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Structural Features
The compound features a benzazepine core with a methoxy substitution and a thiazole moiety , which are known to enhance biological activity. The presence of these functional groups contributes to its pharmacological profile.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O5S |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]acetamide |
| InChI Key | GJJCULVROXCPKB-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that compounds with similar benzazepine structures often exhibit anticancer properties . For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study focusing on related benzazepine derivatives reported significant cytotoxicity against breast and colon cancer cells at micromolar concentrations .
Antimicrobial Properties
The thiazole component in the compound is associated with antimicrobial activity . Studies have demonstrated that thiazole derivatives possess efficacy against a range of bacterial strains and fungi. The specific compound under discussion has not been extensively tested for these properties but shares structural similarities with known antimicrobial agents .
Neuroprotective Effects
Benzazepines are also recognized for their neuroprotective effects. Preliminary studies suggest that the compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the benzazepine core interacts with various biological targets, including receptors involved in neurotransmission and pathways related to cancer cell proliferation .
Study 1: Anticancer Efficacy
In a recent study involving benzazepine derivatives, researchers evaluated their anticancer activity using MTT assays on various cancer cell lines. The results indicated that compounds similar to the target molecule exhibited IC50 values in the range of 10–20 µM against breast cancer cells, suggesting promising anticancer potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
